N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Overview
Description
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and isothiocyanate functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with 4-isothiocyanatobenzenesulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides .
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with metabolic pathways . This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Similar in structure but lacks the sulfonamide group.
N-(3,4-dichlorophenyl)-N’-isothiocyanatourea: Shares the dichlorophenyl and isothiocyanate groups but has a different core structure.
Uniqueness
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is unique due to the presence of both the sulfonamide and isothiocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-12-6-3-10(7-13(12)15)17-21(18,19)11-4-1-9(2-5-11)16-8-20/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHRZVDVGJSDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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